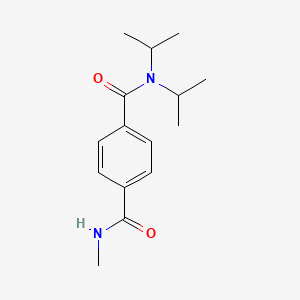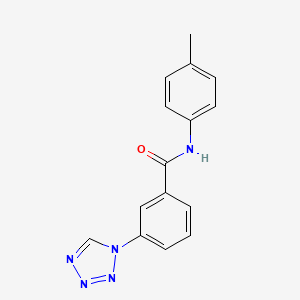
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. DPA-714 belongs to the family of pyrazinecarboxamide derivatives, which have been found to exhibit various pharmacological properties.
作用机制
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide binds to the TSPO on microglia cells, leading to a reduction in inflammation. TSPO is a mitochondrial protein that is upregulated in response to various stimuli, including inflammation. This compound binding to TSPO inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the activation of microglia cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing inflammation, improving cognitive function, and inhibiting cancer cell growth. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia cells. In Alzheimer's disease, this compound has been found to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide in lab experiments is its specificity for the TSPO on microglia cells, which allows for targeted reduction of inflammation. This compound has also been shown to have low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide. One direction is to investigate its potential applications in other diseases, such as multiple sclerosis and Parkinson's disease. Another direction is to develop more efficient synthesis methods for this compound that can increase its yield and purity. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-bromo-2-methylpropionyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then treated with 2-cyanopyrazine to yield this compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases, including neuroinflammation, Alzheimer's disease, and cancer. In neuroinflammation, this compound has been found to bind to the translocator protein (TSPO) on microglia cells, leading to a reduction in inflammation. In Alzheimer's disease, this compound has been shown to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-10(2)11(7-9)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNNDOFIUBJGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

